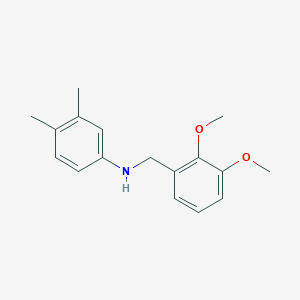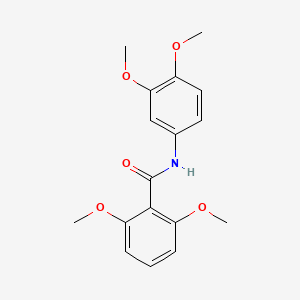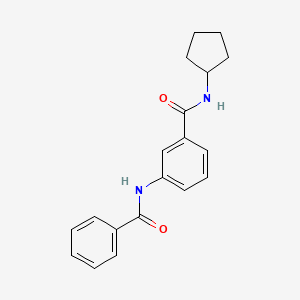![molecular formula C42H36N4O4 B5745699 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone), also known as DDOD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDOD is a bis-hydrazone derivative that is synthesized from 4,4'-diformyl-diphenyl ether and diphenylhydrazine.
科学研究应用
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been extensively studied for its potential applications in scientific research. One of the primary applications of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is as a fluorescent probe for the detection of metal ions. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron. This makes it a valuable tool for the detection and quantification of metal ions in biological samples.
In addition to its use as a fluorescent probe, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its potential applications in cancer research. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. The mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in cancer cells is believed to involve the induction of apoptosis, or programmed cell death.
作用机制
The mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is not fully understood. However, it is believed that 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) exerts its effects through the formation of a complex with metal ions. This complex is then able to interact with various cellular components, including DNA and proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit a range of biochemical and physiological effects. In addition to its potential applications in cancer research, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its effects on oxidative stress and inflammation. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit antioxidant activity and to reduce inflammation in various animal models.
实验室实验的优点和局限性
One of the primary advantages of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for the detection and quantification of metal ions in biological samples. In addition, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is relatively easy to synthesize and can be produced in large quantities.
However, there are also some limitations associated with the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in lab experiments. For example, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) may exhibit some toxicity towards cells at high concentrations. In addition, the mechanism of action of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is not fully understood, which may limit its potential applications in some areas of research.
未来方向
There are many potential future directions for the study of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone). One area of research that is currently being explored is the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) as a therapeutic agent for the treatment of cancer. In addition, there is also interest in the development of new fluorescent probes based on the structure of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) for the detection of other biological molecules.
Conclusion:
In conclusion, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is a bis-hydrazone derivative that has been extensively studied for its potential applications in scientific research. 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has been shown to exhibit high selectivity and sensitivity towards metal ions, and has potential applications in the detection and quantification of metal ions in biological samples. In addition, 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) has also been studied for its potential applications in cancer research, and has been shown to exhibit antitumor activity against various cancer cell lines. While there are some limitations associated with the use of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) in lab experiments, there are also many potential future directions for the study of this compound.
合成方法
4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is synthesized through a reaction between 4,4'-diformyl-diphenyl ether and diphenylhydrazine in the presence of a catalyst. The reaction results in the formation of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) as a yellow crystalline solid. The synthesis of 4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone) is relatively simple and can be carried out using standard laboratory equipment.
属性
IUPAC Name |
N-[(E)-[4-[[3-[4-[(E)-(diphenylhydrazinylidene)methyl]phenoxy]-1,4-dioxan-2-yl]oxy]phenyl]methylideneamino]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N4O4/c1-5-13-35(14-6-1)45(36-15-7-2-8-16-36)43-31-33-21-25-39(26-22-33)49-41-42(48-30-29-47-41)50-40-27-23-34(24-28-40)32-44-46(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-28,31-32,41-42H,29-30H2/b43-31+,44-32+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBBOVHILZGXDZ-ROIZXALESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OC2=CC=C(C=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)C=NN(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(C(OC1)OC2=CC=C(C=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)OC5=CC=C(C=C5)/C=N/N(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)

![1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)


![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5745663.png)

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5745672.png)



![N-[2-(dimethylamino)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5745704.png)